(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyimino group, a dihydroindenyl moiety, and a pyridinyl ethane-dione framework. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may begin with the formation of the methoxyimino group through the reaction of a suitable aldehyde or ketone with hydroxylamine and methanol. This intermediate can then undergo further reactions to introduce the dihydroindenyl and pyridinyl ethane-dione moieties.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions result in various substituted derivatives with altered functional groups.
Scientific Research Applications
(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers investigate the compound’s potential biological activities, including its effects on cellular processes and enzyme interactions.
Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, resulting in antiproliferative or antiradical effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1′-((1Z,1′Z)-([1,1′Biphenyl]-4,4′-diylbis(azanylylidene)) bis(methanylylidene)) bis(naphthalen-2-ol)
- 4,4′-((1Z,1′Z)-([1,1′-Biphenyl]-4,4′-diylbis(azanylylidene)) bis(methanylylidene)) bis(2-methoxy phenol)
- (N4Z,N4′Z)-N4,N4′-bis(4-(dimethyl amino) benzylidene)-[1,1′-biphenyl]-4,4′-diamine
Uniqueness
(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione stands out due to its unique combination of functional groups and structural features. The presence of the methoxyimino group, dihydroindenyl moiety, and pyridinyl ethane-dione framework provides distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C17H14N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10H,3,5H2,1H3/b19-15- |
InChI Key |
GUPVAYODPWPSIM-CYVLTUHYSA-N |
Isomeric SMILES |
CO/N=C\1/CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3 |
SMILES |
CON=C1CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3 |
Canonical SMILES |
CON=C1CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.